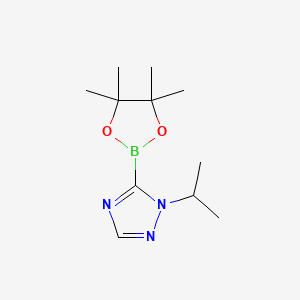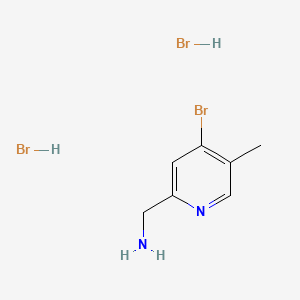
1-Benzoyl-3-fluoropyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Benzoyl-3-fluoropyrrolidine is a fluorinated pyrrolidine derivative Pyrrolidine, a five-membered nitrogen-containing heterocycle, is a common scaffold in medicinal chemistry due to its presence in numerous bioactive compounds
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Benzoyl-3-fluoropyrrolidine can be synthesized through several methods. One common approach involves the bromofluorination of appropriate alkenyl azides, followed by reduction to the corresponding amines and subsequent cyclization . Another method includes the use of N-fluorodibenzenesulfonimide (NFSI) to convert γ-lactams into α-fluorinated derivatives, which are then reduced to yield the desired fluoropyrrolidines .
Industrial Production Methods: Industrial production often involves the use of efficient and scalable synthetic routes. The bromofluorination method, due to its high yield and selectivity, is preferred for large-scale production. The use of commercial lipases for stereoselective esterification also plays a role in the industrial synthesis of optically active derivatives .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Benzoyl-3-fluoropyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield different amine derivatives.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or potassium cyanide.
Major Products:
Oxidation: N-oxides of this compound.
Reduction: Various amine derivatives.
Substitution: Substituted pyrrolidines with different functional groups.
Applications De Recherche Scientifique
1-Benzoyl-3-fluoropyrrolidine has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the synthesis of agrochemicals and other industrially relevant chemicals.
Mécanisme D'action
The mechanism of action of 1-benzoyl-3-fluoropyrrolidine involves its interaction with specific molecular targets. The fluorine atom’s presence enhances the compound’s binding affinity to enzymes and receptors, leading to increased biological activity. The benzoyl group further stabilizes the compound, allowing it to interact more effectively with its targets .
Comparaison Avec Des Composés Similaires
3-Fluoropyrrolidine: Lacks the benzoyl group, resulting in different chemical properties and biological activities.
1-Benzoylpyrrolidine: Lacks the fluorine atom, leading to reduced binding affinity and biological activity compared to 1-benzoyl-3-fluoropyrrolidine.
Uniqueness: this compound’s unique combination of a benzoyl group and a fluorine atom imparts distinct chemical and biological properties, making it a valuable compound in various research fields .
Propriétés
Formule moléculaire |
C11H12FNO |
|---|---|
Poids moléculaire |
193.22 g/mol |
Nom IUPAC |
(3-fluoropyrrolidin-1-yl)-phenylmethanone |
InChI |
InChI=1S/C11H12FNO/c12-10-6-7-13(8-10)11(14)9-4-2-1-3-5-9/h1-5,10H,6-8H2 |
Clé InChI |
ALVKFIRVDJOWIC-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CC1F)C(=O)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![tert-butyl 2-[(1R,5S,6R)-3-azabicyclo[3.1.0]hexan-6-yl]acetate](/img/structure/B13462320.png)


amino}methyl)-6-methylphenol hydrochloride](/img/structure/B13462341.png)

![3-Cycloheptylbicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B13462363.png)



![3-Benzyl-9,9-difluoro-3,7-diazabicyclo[3.3.1]nonane dihydrochloride](/img/structure/B13462381.png)

![4-bromo-1-{3-iodobicyclo[1.1.1]pentan-1-yl}-1H-pyrazole](/img/structure/B13462392.png)

